Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of various materials and chemicals, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting various biological processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but may lack the nitrogen atom.
Pyridine analogs: Compounds like pyridine have a similar nitrogen-containing ring but differ in their overall structure and properties.
Uniqueness
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure with an embedded nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCJUISTCIAGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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